Caspase-3 Inhibitor III
Overview
Description
“Caspase-3 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Caspase-3 . It is primarily used for cancer applications . The inhibitor is also referenced under CAS 285570-60-7 .
Synthesis Analysis
Large-scale preparation of active caspase-3 has been achieved by engineering the auto-activation sites of caspase-3 precursor into a sequence susceptible to thrombin hydrolysis . This method facilitates high-level expression in E. coli .
Molecular Structure Analysis
The crystal structure of caspase-3 with a nicotinic acid aldehyde inhibitor has been determined . The structures illustrate several approaches to reducing the peptidyl characteristics of the inhibitors while maintaining their potency and selectivity .
Chemical Reactions Analysis
Caspase-3 Inhibitor III is known to inhibit caspase-3 enzymatic activities . A novel electrochemical sensing platform has been developed for sensitive determination of caspase-3 activity and inhibition .
Physical And Chemical Properties Analysis
The Caspase-3 Inhibitor III is a lyophilized solid powder . It is white to off-white in color and soluble in 20% acetonitrile at 1 mg/mL .
Scientific Research Applications
Caspases are an evolutionarily conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
One specific application of a caspase inhibitor was in a rat model with spinal cord injury (SCI). Treatment with the caspase-3 inhibitor Ac-DMQD-CHO (i.v, 1 mg/kg) significantly attenuated apoptosis and improved the functional outcome . The application of caspase-9 inhibitor Z-LEHD-FMK (i.v, 0.8 µM/kg) significantly blocked apoptosis and reduced the expansion of the lesion in a SCI rat model .
-
Neurological Disorders
-
Inflammatory Diseases
-
Metabolic Diseases
-
Ischemic Vascular Diseases
-
Gene Editing
- In a study, it was observed that inhibition of caspases, especially caspase 3, could significantly improve the cell viability and electrotransfer efficiency. Treatment of cells with caspase inhibitors post electrotransfer could also improve the efficiency of TCR knockout in primary human T cells using electrotransferred ribonucleoprotein .
-
Pemphigus Vulgaris
-
Cell Viability and Electrotransfer Efficiency
- Inhibition of caspases, especially caspase 3, could significantly improve the cell viability and electrotransfer efficiency. Treatment of cells with caspase inhibitors post electrotransfer could also improve the efficiency of TCR knockout in primary human T cells using electrotransferred ribonucleoprotein .
-
Ischemic Vascular Diseases
- Caspase inhibitors have also been studied for their potential use in degenerative diseases like Alzheimer’s disease and motor neuron disease .
Safety And Hazards
properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOUPFYBMVFLD-RSLFNQERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caspase-3 Inhibitor III |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.